molecular formula C11H9NO4S B13167996 3-Sulfamoylnaphthalene-1-carboxylic acid

3-Sulfamoylnaphthalene-1-carboxylic acid

Cat. No.: B13167996
M. Wt: 251.26 g/mol
InChI Key: JHRGKCJDOKGBAL-UHFFFAOYSA-N
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Description

3-Sulfamoylnaphthalene-1-carboxylic acid is a naphthalene derivative featuring a sulfamoyl (-SO₂NH₂) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position. The sulfamoyl group distinguishes it from sulfonic acids or hydroxyl-substituted naphthalenes, influencing solubility, acidity, and biological interactions. Its carboxylic acid moiety may facilitate applications in medicinal chemistry, such as metal chelation or hydrogen bonding in drug-target interactions .

Properties

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

3-sulfamoylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H9NO4S/c12-17(15,16)8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)(H2,12,15,16)

InChI Key

JHRGKCJDOKGBAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfamoylnaphthalene-1-carboxylic acid typically involves the introduction of the sulfamoyl and carboxylic acid groups onto the naphthalene ring. One common method is the sulfonation of naphthalene followed by the introduction of the carboxylic acid group through various chemical reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylnaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

    Substitution: The sulfamoyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-Sulfamoylnaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Sulfamoylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
3-Sulfamoylnaphthalene-1-carboxylic acid -SO₂NH₂ (3), -COOH (1) C₁₁H₉NO₄S* ~263.26* Potential pharmacological activity†
3-Hydroxynaphthalene-2-carboxylic acid -OH (3), -COOH (2) C₁₁H₈O₃ 188.18 Precursor for carboxamide derivatives
2-(3-Methylbenzyl)naphthalene-1-carboxylic acid -(3-methylbenzyl) (2), -COOH (1) C₁₉H₁₆O₂ 276.33 High-yield synthesis via multi-step routes
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid -COOH (1), partially hydrogenated naphthalene C₁₁H₁₂O₂ 176.21 Pharmaceutical excipient (sterility, pH tested)
2-Naphthylamine-1-sulfonic acid -NH₂ (2), -SO₃H (1) C₁₀H₉NO₃S 239.25 Sulfonic acid derivative (high acidity)

*Inferred data based on structural analogs. †Hypothesized based on sulfamoyl group’s bioactivity in other contexts.

Key Observations :

  • Sulfamoyl vs. Sulfonic Acid : The sulfamoyl group in the target compound is less acidic (pKa ~10–12) compared to sulfonic acids (pKa ~1–2), impacting solubility and binding interactions .
  • Hydrogenation Effects : Partially hydrogenated analogs (e.g., 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid) exhibit reduced aromaticity, increasing flexibility and possibly improving bioavailability .

Biological Activity

3-Sulfamoylnaphthalene-1-carboxylic acid (SNCA) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a sulfamoyl group and a carboxylic acid moiety, which are known to enhance the biological properties of various pharmacophores. The following sections will explore the biological activity of SNCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₃H₁₃N₃O₃S
  • Molecular Weight : 283.33 g/mol

The presence of the sulfamoyl group (-SO₂NH₂) is significant for its interaction with biological targets, while the naphthalene ring system contributes to its lipophilicity and potential for cellular membrane penetration.

Research indicates that compounds similar to SNCA often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with a sulfamoyl group can inhibit certain enzymes, such as carbonic anhydrases and proteases, which are crucial in various physiological processes.
  • Antimicrobial Activity : Sulfamoyl compounds have been shown to possess antimicrobial properties, potentially acting against bacterial infections by interfering with folate synthesis pathways.
  • Anti-inflammatory Effects : The carboxylic acid component may contribute to anti-inflammatory activities by modulating cytokine production.

Biological Evaluations

The biological activity of SNCA has been evaluated in several studies, focusing on its pharmacological effects:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels
Enzyme inhibitionInhibition of carbonic anhydrase

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of SNCA analogues, it was found that certain derivatives exhibited significant activity against resistant strains of bacteria. The mechanism was suggested to involve competitive inhibition of enzymes involved in folate metabolism, which is critical for bacterial growth.

Case Study 2: Anti-inflammatory Mechanism

Another research project explored the anti-inflammatory effects of SNCA in vitro. The results demonstrated that treatment with SNCA led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6) in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 3: Enzyme Inhibition Profile

A detailed structure-activity relationship (SAR) analysis was conducted on various sulfamoyl compounds, including SNCA. The findings indicated that modifications on the naphthalene ring significantly affected enzyme inhibition potency. For instance, compounds with electron-withdrawing groups showed enhanced inhibitory activity against carbonic anhydrase .

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